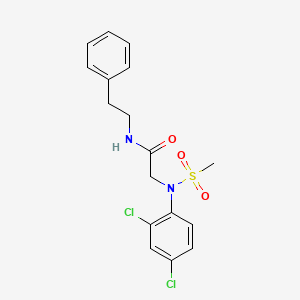![molecular formula C20H8N2O3 B4847665 4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile](/img/structure/B4847665.png)
4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile
説明
4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile, also known as DAPH, is a compound that has been widely used in scientific research due to its unique properties. DAPH is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile involves the inhibition of the activity of PARP and COX-2 enzymes. PARP inhibition leads to the accumulation of DNA damage and ultimately cell death. COX-2 inhibition leads to a reduction in the production of inflammatory mediators such as prostaglandins, which results in a reduction in inflammation.
Biochemical and Physiological Effects
4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile has been shown to have biochemical and physiological effects in various diseases. In cancer, 4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile has been shown to induce cell death in cancer cells by inhibiting the activity of PARP. In inflammation, 4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile has been shown to reduce the production of inflammatory mediators such as prostaglandins by inhibiting the activity of COX-2. 4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile in lab experiments is its specificity towards PARP and COX-2 enzymes. This allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one of the limitations of using 4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the use of 4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile in scientific research. One direction is the development of more soluble derivatives of 4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile that can be administered in vivo. Another direction is the use of 4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile in combination with other therapeutic agents to enhance its anti-cancer and anti-inflammatory properties. Additionally, the use of 4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease is an area of future research.
科学的研究の応用
4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile has been widely used in scientific research due to its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. 4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile has also been shown to have anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of inflammatory mediators such as prostaglandins and its inhibition can lead to a reduction in inflammation.
特性
IUPAC Name |
4-(1,2-dioxoacenaphthylen-5-yl)oxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8N2O3/c21-9-11-4-5-13(8-12(11)10-22)25-17-7-6-16-18-14(17)2-1-3-15(18)19(23)20(16)24/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRWOINTJALOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)OC4=CC(=C(C=C4)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2-Dioxoacenaphthylen-5-yl)oxybenzene-1,2-dicarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4-dichloro-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4847587.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4847596.png)
![tert-butyl 2-[1-(5-chloro-2-thienyl)propylidene]hydrazinecarboxylate](/img/structure/B4847600.png)
![S-{4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate](/img/structure/B4847608.png)
![N-(4-chlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4847611.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B4847618.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4847621.png)
![4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-6-ethoxy-2H-chromen-2-one](/img/structure/B4847626.png)
![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B4847640.png)
![3-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)benzamide](/img/structure/B4847648.png)
![N-(tert-butyl)-4-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4847666.png)

![N-(2-benzoyl-4-chlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4847686.png)